ARPP21 Human Pre-designed siRNA Set A

説明

Fyn kinase inhibito

Structure

3D Structure

特性

IUPAC Name |

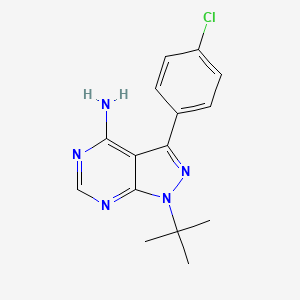

1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN5/c1-15(2,3)21-14-11(13(17)18-8-19-14)12(20-21)9-4-6-10(16)7-5-9/h4-8H,1-3H3,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBRWFOVCUAONR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=C(C=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274447 | |

| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172889-27-9 | |

| Record name | Src kinase inhibitor PP2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=172889-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PP2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172889279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PP 2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PP2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK8JPC58XB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While this guide focuses on the specified molecule, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, specific experimental data for this exact compound is not extensively available in the public domain. Therefore, this document elucidates its potential mechanism of action by drawing parallels with closely related and well-characterized analogs based on the versatile pyrazolo[3,4-d]pyrimidine scaffold. This scaffold is a cornerstone in the development of kinase inhibitors.

Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold

The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its ability to function as an ATP-competitive inhibitor of a wide range of protein kinases. Its structure mimics the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases, thereby blocking their catalytic activity. Derivatives of this scaffold have been investigated for various therapeutic applications, including oncology, inflammation, and neurodegenerative diseases.[1][2]

Compounds such as PP1 and PP2, which share this core structure, are well-documented inhibitors of several protein tyrosine kinases, including Protein Tyrosine Kinase 6 (PTK6) and Src family kinases.[3][4] The biological activity of these molecules is often fine-tuned by the substituents at different positions of the pyrazolopyrimidine ring system.

Postulated Mechanism of Action: Kinase Inhibition

Based on its structural similarity to known kinase inhibitors, 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is hypothesized to function as an ATP-competitive inhibitor of protein kinases. The primary mechanism involves the blockade of the kinase's active site, preventing the transfer of a phosphate group from ATP to a substrate protein. This inhibition disrupts downstream signaling pathways that are crucial for cellular processes like proliferation, survival, and migration.

Primary Molecular Targets

While the precise target profile of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine requires experimental validation, potential targets based on analogs include:

-

Protein Tyrosine Kinase 6 (PTK6): Also known as Breast Tumor Kinase (Brk), PTK6 is a non-receptor tyrosine kinase overexpressed in a majority of breast cancers and other epithelial malignancies.[4] Its activity is linked to cell proliferation, migration, and invasion.[3]

-

Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases (including Src, Lck, and Fyn) are key regulators of various signaling pathways that control cell growth, differentiation, and survival.[4]

-

Discoidin Domain Receptor 1 (DDR1): A receptor tyrosine kinase activated by collagen, DDR1 is implicated in tumor progression and metastasis.[5]

Downstream Signaling Pathway Inhibition

By inhibiting kinases like PTK6, the compound can suppress the phosphorylation of key substrate proteins. A notable example is the Signal Transducer and Activator of Transcription 3 (STAT3). Inhibition of PTK6 leads to reduced phosphorylation of STAT3, which in turn blocks its dimerization, nuclear translocation, and subsequent gene transcription, ultimately hindering cancer cell proliferation.[4]

Caption: PTK6-STAT3 signaling pathway and point of inhibition.

Quantitative Data for Analog Compounds

The following table summarizes the inhibitory activities of well-characterized pyrazolo[3,4-d]pyrimidine analogs, PP1 and PP2, against various kinases. This data provides a reference for the potential potency of the title compound.

| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |

| PP1 | Lck | 5 | In vitro kinase assay | [4] |

| Fyn | 6 | In vitro kinase assay | [4] | |

| Src | 170 | In vitro kinase assay | [4] | |

| PP2 | Lck | 4 | In vitro kinase assay | [4] |

| Fyn | 5 | In vitro kinase assay | [4] | |

| Compound 6c | DDR1 | 44 | Kinase inhibition assay | [5] |

Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a series of experiments would be required.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of the compound against a panel of purified kinases.

-

Methodology:

-

Recombinant human kinases (e.g., PTK6, Src, DDR1) are incubated with the compound at various concentrations in a kinase buffer.

-

A specific substrate peptide and ATP (often radiolabeled [γ-³²P]ATP) are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as scintillation counting or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

-

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Phosphorylation Assay

-

Objective: To confirm target engagement in a cellular context by measuring the inhibition of substrate phosphorylation.

-

Methodology:

-

Select a cell line that overexpresses the target kinase (e.g., T-47D breast cancer cells for PTK6).[3]

-

Culture the cells and treat them with varying concentrations of the compound for a specified duration.

-

Lyse the cells to extract total protein.

-

Perform Western blotting using primary antibodies specific for the phosphorylated form of a known substrate (e.g., anti-phospho-STAT3) and for the total amount of the substrate protein.

-

Quantify the band intensities to determine the reduction in phosphorylation relative to a vehicle-treated control.

-

Cell Proliferation Assay

-

Objective: To assess the functional downstream effect of kinase inhibition on cell viability and growth.

-

Methodology:

-

Seed cells (e.g., HCT-116 or MDA-MB-231 for DDR1) in 96-well plates and allow them to adhere.[5]

-

Treat the cells with a range of compound concentrations.

-

After an incubation period (e.g., 72 hours), assess cell viability using a reagent such as MTT, XTT, or CellTiter-Glo.

-

Measure the absorbance or luminescence, which correlates with the number of viable cells.

-

Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

-

Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, the pyrazolo[3,4-d]pyrimidine scaffold has been associated with other biological activities. For instance, certain derivatives have been identified as ligands for the sigma-1 receptor, a unique molecular chaperone involved in cellular stress responses and pain signaling.[6] This highlights the versatility of the scaffold and suggests that a comprehensive profiling of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine against a broader range of targets is warranted for a complete understanding of its biological effects.

Conclusion

3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to a class of compounds with a high potential for ATP-competitive kinase inhibition. Its mechanism of action is likely centered on the suppression of oncogenic kinases such as PTK6, Src, or DDR1, leading to the blockade of downstream signaling pathways essential for cancer cell proliferation and survival. The provided experimental frameworks offer a clear path for the empirical validation of its specific molecular targets and cellular effects. Further investigation is necessary to fully characterize its pharmacological profile and therapeutic potential.

References

- 1. Buy N-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (EVT-2879610) | 890886-38-1 [evitachem.com]

- 2. usiena-air.unisi.it [usiena-air.unisi.it]

- 3. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of the PP2 Src Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of PP2, a pivotal small molecule inhibitor of the Src family of tyrosine kinases. Since its initial description, PP2 has become an indispensable chemical tool for dissecting the intricate roles of Src kinases in a myriad of cellular processes, from signal transduction to cell proliferation and migration. This document details the seminal research that led to its identification, its biochemical and cellular characterization, and the key experimental protocols that have been instrumental in its study. Included are structured data on its inhibitory activity, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Emergence of a Selective Src Kinase Inhibitor

The proto-oncogene tyrosine-protein kinase Src is a non-receptor tyrosine kinase that plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src activity has been implicated in the development and progression of various human cancers, making it a prime target for therapeutic intervention.[2] The development of small molecule inhibitors targeting kinases has revolutionized cancer therapy and biological research. In this context, the discovery of PP2, a pyrazolopyrimidine derivative, marked a significant milestone. PP2 was one of the first potent and selective inhibitors of the Src family of kinases to be identified, providing researchers with a powerful tool to probe the function of these critical enzymes.[3]

Discovery and History: A Timeline of a Key Chemical Probe

The journey of PP2 began in the mid-1990s with a focused effort to identify selective inhibitors of Src family kinases. The seminal work by Hanke et al. in 1996, titled "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor," introduced PP2 to the scientific community.[3] This research laid the groundwork for its widespread adoption as a go-to chemical probe for studying Src-dependent signaling.

The discovery of PP2 was part of a broader effort in the pharmaceutical and academic sectors to develop kinase inhibitors. The pyrazolopyrimidine scaffold, from which PP2 is derived, was identified as a promising chemical starting point for targeting the ATP-binding pocket of kinases.[1][4][5] Subsequent studies further characterized its activity and selectivity, solidifying its role in both basic research and as a precursor for the development of more advanced kinase inhibitors.[2][6]

Mechanism of Action and Selectivity

PP2 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the Src kinase domain. This binding prevents the transfer of a phosphate group from ATP to the tyrosine residues of substrate proteins, thereby inhibiting the kinase's catalytic activity.

Quantitative Inhibitory Activity

The potency and selectivity of PP2 have been extensively characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for Src family members, particularly Lck and Fyn, with significantly lower potency against other tyrosine and serine/threonine kinases.

| Kinase Target | IC50 (nM) | Reference |

| Src Family Kinases | ||

| Lck | 4 | [7] |

| Fyn | 5 | [7] |

| c-Src | < 50 | [4] |

| Yes | - | - |

| Hck | 5 | [7] |

| Lyn | - | - |

| Fgr | - | - |

| Blk | - | - |

| Other Kinases | ||

| c-Abl | 325 | [8] |

| EGFR | 480 | [7] |

| ZAP-70 | > 100,000 | [7] |

| JAK2 | > 50,000 | [7] |

| Protein Kinase A (PKA) | > 100,000 | [7] |

| Csk | 730 | - |

Src Signaling Pathway

Src kinases are central nodes in numerous signaling pathways that control cell fate. Upon activation by upstream signals, such as growth factor receptors or integrins, Src phosphorylates a wide array of downstream substrates. This initiates cascades like the Ras-MAPK pathway, promoting proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. PP2's inhibition of Src effectively blocks these downstream signaling events.

Experimental Protocols

The characterization of PP2 and its effects on cellular processes relies on a suite of well-established experimental techniques. Below are detailed methodologies for key assays.

In Vitro Kinase Assay using Radiolabeled ATP

This assay directly measures the catalytic activity of a purified kinase and its inhibition by a compound like PP2.[9]

Materials:

-

Purified active Src kinase

-

Specific peptide substrate for Src

-

PP2 stock solution (in DMSO)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

ATP solution

-

Phosphocellulose paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mix containing kinase reaction buffer, purified Src kinase, and the peptide substrate.

-

Add varying concentrations of PP2 (or DMSO as a vehicle control) to the reaction mix and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Km for the kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

-

Dry the paper and place it in a scintillation vial with scintillation fluid.

-

Measure the amount of incorporated ³²P using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each PP2 concentration relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of Src Phosphorylation

This technique is used to assess the phosphorylation status of Src and its downstream targets in cells treated with PP2.[10][11]

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

PP2 stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Src (Tyr416), anti-total-Src)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and grow to the desired confluency.

-

Treat cells with various concentrations of PP2 or DMSO for the desired time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Src) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src or a housekeeping protein like GAPDH.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[12][13]

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

PP2 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of PP2 or DMSO.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability at each PP2 concentration compared to the DMSO-treated control cells.

Cell Migration (Scratch Wound Healing) Assay

This assay is used to study the effect of PP2 on cell migration.[14][15][16]

Materials:

-

Cell line of interest

-

6-well or 12-well cell culture plates

-

PP2 stock solution

-

Sterile pipette tips (e.g., p200)

-

Microscope with a camera

Procedure:

-

Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with fresh medium containing different concentrations of PP2 or DMSO.

-

Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

-

Measure the width of the scratch at different points for each time point and condition.

-

Calculate the rate of cell migration or the percentage of wound closure over time to determine the effect of PP2 on cell migration.

Experimental Workflow for Kinase Inhibitor Characterization

The characterization of a novel kinase inhibitor like PP2 follows a logical progression from initial biochemical screening to cellular and, ultimately, in vivo studies. This workflow ensures a thorough evaluation of the compound's potency, selectivity, and biological effects.

Conclusion and Future Perspectives

PP2 has undeniably been a cornerstone in the study of Src family kinases. Its discovery provided a much-needed tool for the specific interrogation of Src-mediated signaling pathways, contributing immensely to our understanding of their roles in health and disease. While newer, more selective, and potent inhibitors have since been developed, often building upon the pyrazolopyrimidine scaffold of PP2, it remains a widely used and valuable reagent in laboratories worldwide. The history of PP2 serves as a classic example of how the development of a selective chemical probe can profoundly impact a field of research, paving the way for new biological insights and therapeutic strategies. As our understanding of kinase signaling continues to evolve, the lessons learned from the discovery and application of PP2 will undoubtedly continue to inform the development of the next generation of targeted therapies.

References

- 1. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]

- 3. Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS [unige.iris.cineca.it]

- 7. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. clyte.tech [clyte.tech]

- 15. axionbiosystems.com [axionbiosystems.com]

- 16. Wound healing migration assay (Scratch assay) [protocols.io]

What is the CAS number for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine?

CAS Number: 172889-27-9

Introduction

3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP2, is a potent and selective inhibitor of the Src family of non-receptor protein tyrosine kinases.[1] It belongs to the class of pyrazolopyrimidines and is a valuable tool in cell biology and cancer research for investigating the roles of Src kinases in various signaling pathways. This document provides a comprehensive overview of its chemical properties, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆ClN₅ | PubChem |

| Molecular Weight | 301.78 g/mol | PubChem |

| Appearance | White to off-white solid | Wikipedia |

| Melting Point | 210 - 214 °C | Chem-Impex |

| Solubility | Soluble in DMSO (25 mg/ml) | Wikipedia |

Biological Activity and Quantitative Data

PP2 is a highly selective inhibitor of the Src family kinases, including Lck, Fyn, and Hck. It exhibits significantly less potency against other tyrosine kinases such as EGFR and is largely inactive against ZAP-70 and JAK2. Its inhibitory activity is ATP-competitive.

| Target Kinase | IC₅₀ (nM) | Cell-free/Cell-based |

| Lck | 4 | Cell-free |

| Fyn | 5 | Cell-free |

| Hck | 5 | Cell-free |

| Src | 100 | Cell-free |

| EGFR | 480 | Cell-free |

| ZAP-70 | >100,000 | Cell-free |

| JAK2 | >50,000 | Cell-free |

Data compiled from multiple sources.

The compound has also been shown to inhibit the growth of various human cancer cell lines in a dose-dependent manner.

Mechanism of Action and Signaling Pathway

PP2 exerts its biological effects by inhibiting the kinase activity of Src family members. These kinases are crucial components of multiple signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. One of the key downstream pathways affected by Src is the PI3K/Akt pathway. By inhibiting Src, PP2 prevents the activation of PI3K and the subsequent phosphorylation of Akt, leading to the inhibition of downstream pro-survival signals and the induction of apoptosis in cancer cells.

Caption: Inhibition of the Src-PI3K/Akt signaling pathway by PP2.

Experimental Protocols

Synthesis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

This protocol is a representative method based on the general synthesis of 4-amino-pyrazolo[3,4-d]pyrimidines.

Step 1: Synthesis of 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile

-

To a solution of (4-chlorobenzoyl)acetonitrile (1 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.2 equivalents) and triethylamine (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired pyrazole intermediate.

Step 2: Synthesis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

-

To a solution of 5-amino-1-(tert-butyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile (1 equivalent) in formamide (excess), add a catalytic amount of a Lewis acid (e.g., zinc chloride).

-

Heat the reaction mixture to 150-160 °C for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

In Vitro Kinase Assay

-

Prepare a reaction buffer containing 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM EDTA, and 0.01% Brij-35.

-

Add the purified Src family kinase (e.g., Lck, Fyn) to the reaction buffer.

-

Add varying concentrations of PP2 (dissolved in DMSO) to the kinase solution and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a peptide substrate and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30 °C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto a phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity on the filter paper using a scintillation counter to determine the extent of substrate phosphorylation.

-

Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the PP2 concentration.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of PP2 (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours.

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) is a cornerstone tool for researchers studying Src family kinases. Its high potency and selectivity make it an invaluable reagent for dissecting the complex signaling networks that govern cellular processes and for exploring potential therapeutic strategies in diseases driven by aberrant Src kinase activity, particularly in oncology. The experimental protocols provided herein offer a foundation for the synthesis and biological evaluation of this important chemical probe.

References

The Diverse Biological Activities of Pyrazolo[3,4-d]pyrimidines: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of the Anticancer, Antimicrobial, and Antiviral Properties of a Privileged Scaffold

The pyrazolo[3,4-d]pyrimidine nucleus, a purine isostere, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the current understanding of pyrazolo[3,4-d]pyrimidine derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative structure-activity relationships, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and survival.[1][2] The structural resemblance of the pyrazolo[3,4-d]pyrimidine core to adenine allows these compounds to competitively bind to the ATP-binding sites of kinases, leading to the modulation of their enzymatic activity.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as CDK inhibitors, with a particular focus on CDK2. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

A notable study reported a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as potent CDK2 inhibitors.[4] For instance, compounds 14 and 15 from this study exhibited exceptional cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the nanomolar range.[4] The enzymatic inhibitory activity against CDK2/cyclin A2 for these potent compounds confirmed their mechanism of action, with IC50 values as low as 0.057 µM.[4]

Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is common in various cancers, making it an attractive therapeutic target. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (EGFR-TKIs).

One study detailed the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives that showed significant inhibitory activities against EGFR tyrosine kinase, with IC50 values as low as 0.034 µM.[5][6] These compounds also exhibited excellent broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines.[5][6]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (CDK2 Inhibitors) [4]

| Compound | MCF-7 IC50 (nM) | HCT-116 IC50 (nM) | HepG-2 IC50 (nM) | CDK2/cyclin A2 IC50 (µM) |

| 13 | - | - | - | 0.081 |

| 14 | 45 | 6 | 48 | 0.057 |

| 15 | 46 | 7 | 48 | 0.119 |

| Sorafenib (Control) | 144 | 176 | 19 | 0.184 |

Table 2: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (EGFR-TK Inhibitors) [5][6]

| Compound | EGFR-TK IC50 (µM) |

| 4 | 0.054 |

| 15 | 0.135 |

| 16 | 0.034 |

Table 3: General Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [2][3][7][8]

| Compound | Cell Line | IC50 (µM) |

| 1a | A549 (Lung) | 2.24 |

| 1d | MCF-7 (Breast) | 1.74 |

| P1 | HCT 116 (Colorectal) | 22.7 |

| P2 | HepG2 (Liver) | 40.75 |

| 10e | MCF7 (Breast) | 11 |

| VIIa | Various (57 cell lines) | 0.326 - 4.31 |

| 5 | HT1080 (Fibrosarcoma) | 96.25 |

| 7 | A549 (Lung) | 68.75 |

Antimicrobial Activity

In addition to their potent anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] This dual activity is particularly advantageous in the context of cancer therapy, where patients are often immunocompromised and susceptible to infections.[9]

Antibacterial Activity

Studies have shown that certain pyrazolo[3,4-d]pyrimidines exhibit significant bacteriostatic activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[9] The mechanism of action is thought to involve the inhibition of prokaryotic kinases, which can also lead to synergistic effects when combined with conventional antibiotics like β-lactams.[9]

Antifungal Activity

Several pyrazolo[3,4-d]pyrimidine derivatives have also been screened for their antifungal properties. For example, certain compounds have shown activity against Candida albicans, a common opportunistic fungal pathogen.[11]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected pyrazolo[3,4-d]pyrimidine derivatives.

Table 4: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives [11]

| Compound | Microorganism | MIC (µg/mL) |

| 4b | S. aureus ATCC 6538 | 185 |

| 4c | S. aureus ATCC 6538 | 78 |

| 4d | S. aureus ATCC 6538 | 156 |

| 7c | S. aureus ATCC 6538 | 78 |

| 7d | S. aureus ATCC 6538 | 102 |

| 4d | C. albicans ATCC 10231 | 312.5 |

| 7d | C. albicans ATCC 10231 | 312.5 |

Antiviral Activity

The structural similarity of pyrazolo[3,4-d]pyrimidines to purine nucleosides has also led to the investigation of their antiviral potential. A novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide, demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses, including adeno-, vaccinia, influenza B, paramyxo-, picorna-, and reoviruses, with 50% inhibition of virus-induced cytopathology at concentrations of 1 to 10 µM.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Pyrazolo[3,4-d]pyrimidine compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the pyrazolo[3,4-d]pyrimidine compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

-

Cancer cells treated with pyrazolo[3,4-d]pyrimidine compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the treated and control cells by trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Kinase Inhibition Assays

This assay measures the amount of ATP remaining in solution following a kinase reaction.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Pyrazolo[3,4-d]pyrimidine inhibitors

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the EGFR enzyme, substrate, and buffer.

-

Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations to the wells of the plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of kinase inhibition and determine the IC50 value.

This assay follows a similar principle to the EGFR kinase assay.[12]

Materials:

-

Recombinant human CDK2/Cyclin A2 complex

-

Histone H1 as a substrate

-

ATP

-

Pyrazolo[3,4-d]pyrimidine inhibitors

-

Kinase-Glo® Plus Luminescence Kinase Assay Kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing the CDK2/Cyclin A2 enzyme, Histone H1 substrate, and buffer.

-

Add the pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at room temperature.

-

Stop the reaction and measure the remaining ATP using the Kinase-Glo® Plus reagent.

-

Measure the luminescence.

-

Calculate the percentage of inhibition and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Pyrazolo[3,4-d]pyrimidine compounds

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine compounds in the appropriate broth in a 96-well plate.

-

Prepare an inoculum of the microorganism at a standardized concentration.

-

Add the microbial inoculum to each well.

-

Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine derivatives and the experimental workflows are provided below using Graphviz.

Signaling Pathways

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrazolo[3,4-d]pyrimidine derivatives.

References

- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - ProQuest [proquest.com]

- 9. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Binding Affinity of the PP2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PP2, a potent and widely studied inhibitor of the Src family of non-receptor tyrosine kinases. This document details the quantitative binding data, experimental methodologies for its determination, and the signaling pathways affected by this small molecule inhibitor.

Executive Summary

PP2 is a selective, ATP-competitive inhibitor of Src family kinases, demonstrating high potency for enzymes such as Lck, Fyn, and Hck.[1] Its ability to permeate cells has made it a valuable tool in cell biology to investigate the roles of these kinases in various signaling pathways. While extensively characterized by its half-maximal inhibitory concentration (IC50), direct binding affinity measurements such as the inhibition constant (Ki) and dissociation constant (Kd) are less commonly reported in publicly available literature. This guide synthesizes the available quantitative data, outlines the key experimental protocols used to assess binding affinity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Binding Affinity Data

The primary measure of PP2's potency reported in the literature is the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The following tables summarize the available IC50 data for PP2 against a range of protein kinases.

Table 1: Binding Affinity of PP2 for Src Family Kinases

| Target Protein | IC50 (nM) | Assay Conditions |

| Lck | 4 | Cell-free assay[1][2] |

| Fyn | 5 | Cell-free assay[1][2] |

| Hck | 5 | Cell-free assay[3] |

| Src | 36 | Cell-free assay |

Table 2: Binding Affinity of PP2 for Other Kinases

| Target Protein | IC50 (nM) | Assay Conditions |

| EGFR | 480 | Cell-free assay[2][3] |

| CSK | 730 | Cell-free assay[4] |

| RIP2 | 19 | Cell-free assay |

| CK1δ | 41 | Cell-free assay |

| ZAP-70 | >100,000 | Cell-free assay[1][3] |

| JAK2 | >50,000 | Cell-free assay[1][3] |

Note: While IC50 values are valuable for determining the functional potency of an inhibitor, they are dependent on experimental conditions, particularly the concentration of ATP. Ki and Kd values provide a more direct measure of binding affinity but are not as widely reported for PP2 in the available literature.

Experimental Protocols

The determination of inhibitor binding affinity is a critical step in drug discovery and development. The following sections detail the methodologies for three key experiments used to characterize the interaction between PP2 and its target kinases.

In Vitro Kinase Assay

This method is used to measure the enzymatic activity of a kinase in the presence of an inhibitor to determine the IC50 value. A common approach is a radiometric assay using a peptide substrate.

Principle: A kinase phosphorylates a specific substrate using radiolabeled ATP (e.g., [γ-³²P]ATP). The amount of incorporated radiolabel into the substrate is proportional to the kinase activity. By measuring this activity across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.

Detailed Methodology:

-

Preparation of Kinase and Substrate:

-

Recombinant Src family kinase (e.g., Lck, Fyn) is purified.

-

A specific peptide substrate for the kinase is synthesized or purchased. A commonly used substrate for Src kinases is the [Lys19] cdc2 (6-20) NH2 peptide.

-

-

Reaction Mixture Preparation:

-

A kinase buffer is prepared, typically containing HEPES, MnCl₂, MgCl₂, and sodium orthovanadate.[2]

-

The kinase, peptide substrate, and varying concentrations of PP2 (dissolved in DMSO) are added to the kinase buffer. A control with DMSO alone is included.

-

-

Initiation of Kinase Reaction:

-

Termination and Detection:

-

The reaction is terminated by adding a stop solution, such as a boiling 2x solubilization buffer containing 10 mM non-radiolabeled ATP.[2]

-

The reaction products are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[2]

-

The gel is dried and exposed to X-ray film or a phosphorimager to visualize and quantify the radiolabeled substrate.[2]

-

-

Data Analysis:

-

The intensity of the radiolabeled bands is quantified.

-

The percentage of kinase inhibition is calculated for each PP2 concentration relative to the DMSO control.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the inhibitor (ligand) is titrated into a solution of the target protein. The heat released or absorbed upon binding is measured by the ITC instrument. The magnitude of the heat change is proportional to the amount of binding that occurs with each injection.

Detailed Methodology:

-

Sample Preparation:

-

Purified, recombinant target kinase and PP2 are prepared in an identical, well-dialyzed buffer to minimize heats of dilution.

-

The concentrations of the protein and inhibitor are accurately determined.

-

-

ITC Experiment Setup:

-

The target kinase solution is loaded into the sample cell of the calorimeter.

-

The PP2 solution is loaded into the injection syringe.

-

-

Titration:

-

A series of small, precisely measured injections of the PP2 solution are made into the sample cell containing the kinase.

-

The heat change after each injection is measured and recorded as a peak. The area under each peak is integrated to determine the heat change for that injection.

-

-

Data Analysis:

-

The heat change per injection is plotted against the molar ratio of inhibitor to protein.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions.

Principle: One of the binding partners (the ligand, typically the kinase) is immobilized on a sensor chip surface. The other binding partner (the analyte, PP2) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected by the instrument and reported in resonance units (RU).

Detailed Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

A suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran surface) is selected.

-

The surface is activated, typically using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The purified kinase is injected over the activated surface and covalently immobilized.

-

Any remaining active sites on the surface are deactivated.

-

-

Analyte Binding Measurement:

-

A running buffer that matches the buffer of the analyte solution is continuously flowed over the sensor surface to establish a stable baseline.

-

A series of concentrations of PP2 are injected over the immobilized kinase surface.

-

The association of PP2 with the kinase is monitored in real-time as an increase in RU.

-

After the injection, the running buffer is flowed over the surface again, and the dissociation of the PP2 is monitored as a decrease in RU.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

-

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways involving Src family kinases that are inhibited by PP2.

Caption: Src Kinase Signaling Pathway and Point of Inhibition by PP2.

Experimental Workflows

The following diagrams illustrate the logical flow of experiments to determine the binding affinity of an inhibitor like PP2.

Caption: Experimental Workflow for Kinase Inhibitor Binding Affinity Determination.

Conclusion

PP2 remains a cornerstone tool for studying Src family kinase signaling. While its functional inhibition is well-documented through extensive IC50 data, a comprehensive understanding of its binding thermodynamics and kinetics would be enhanced by more widespread reporting of Ki and Kd values. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize the binding affinity of PP2 and other kinase inhibitors. The visualization of the affected signaling pathways underscores the broad cellular impact of inhibiting these key regulatory proteins. This guide serves as a valuable technical resource for scientists and professionals in the field of drug discovery and development, facilitating a deeper understanding of PP2's mechanism of action and its application in biomedical research.

References

- 1. Receptor protein-tyrosine kinase erbB-2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a potent inhibitor of the Src family of protein tyrosine kinases.

Chemical Properties and Structure

3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly known as PP2, is a well-characterized small molecule inhibitor used extensively in cancer research and cell biology.[1][2] Its core structure consists of a pyrazolo[3,4-d]pyrimidine scaffold, which is an isostere of the adenine base found in ATP.[3] This structural feature is key to its mechanism of action as an ATP-competitive inhibitor.[4]

Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 1-tert-Butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | [1] |

| Synonyms | PP2, AGL 1879, 4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine | [2] |

| CAS Number | 172889-27-9 | [5] |

| Molecular Formula | C₁₅H₁₆ClN₅ | [5] |

| Molecular Weight | 301.77 g/mol | [5] |

| Appearance | White to light yellow or off-white solid/powder | [1][5] |

| Melting Point | 210 - 214 °C | [5] |

| Solubility | Soluble in DMSO (25 mg/mL) | [1] |

Structural Information

The chemical structure of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is characterized by a planar pyrazolo[3,4-d]pyrimidine bicyclic system. A 4-chlorophenyl group is attached at position 3, and a bulky tert-butyl group is present at position 1 of the pyrazole ring. An amine group is located at position 4 of the pyrimidine ring.

Chemical Structure:

Caption: 2D structure of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Note: While extensive searches were performed, specific, publicly available X-ray crystallography data for this compound could not be located. The 3D conformation can be inferred from its 2D structure and general principles of organic chemistry.

Spectral Data

¹H NMR (predicted):

-

δ 8.0-8.5 ppm (s, 1H): Proton on the pyrimidine ring.

-

δ 7.4-7.8 ppm (m, 4H): Protons on the 4-chlorophenyl ring.

-

δ 5.5-6.5 ppm (br s, 2H): Protons of the amino group.

-

δ 1.7-1.9 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (predicted):

-

δ ~160 ppm: Carbon of the C=N in the pyrimidine ring.

-

δ ~155 ppm: Carbon of the C-NH₂ in the pyrimidine ring.

-

δ ~150 ppm: Carbon of the pyrazole ring attached to the phenyl group.

-

δ ~130-135 ppm: Carbons of the 4-chlorophenyl ring.

-

δ ~110-120 ppm: Quaternary carbon of the pyrazole ring.

-

δ ~60 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~30 ppm: Methyl carbons of the tert-butyl group.

Mass Spectrometry (predicted):

-

[M]+: m/z 301 (and 303 due to ³⁷Cl isotope).

-

Fragmentation: Expect loss of the tert-butyl group ([M-57]+) and fragmentation of the pyrazolopyrimidine ring.

Infrared (IR) Spectroscopy (predicted):

-

~3400-3200 cm⁻¹: N-H stretching of the primary amine.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2970-2870 cm⁻¹: Aliphatic C-H stretching of the tert-butyl group.

-

~1650-1580 cm⁻¹: N-H bending of the primary amine.

-

~1600, 1500, 1450 cm⁻¹: C=C and C=N stretching of the aromatic and heterocyclic rings.

-

~1100-1000 cm⁻¹: C-Cl stretching.

Experimental Protocols

Note: A detailed, step-by-step synthesis protocol for this specific compound is not publicly available. The following is a generalized protocol based on the synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives.[6][7]

Synthesis of 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Workflow for the Synthesis:

Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidines.

Materials:

-

A suitable 3-amino-4-cyanopyrazole precursor

-

4-chlorobenzonitrile

-

tert-Butylhydrazine hydrochloride

-

A strong base (e.g., sodium hydride or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide or dimethylacetamide)

-

Reagents for workup and purification (e.g., water, ethyl acetate, hexane, silica gel)

Procedure:

-

Step 1: Cyclocondensation. To a solution of the 3-amino-4-cyanopyrazole precursor in an anhydrous polar aprotic solvent, add a suitable base portion-wise at 0 °C. After stirring for a short period, add 4-chlorobenzonitrile. Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) for several hours until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Step 2: Introduction of the tert-butyl group. The intermediate from the previous step is reacted with tert-butylhydrazine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloride salt. The reaction is typically heated to drive it to completion.

-

Step 3: Workup. After cooling to room temperature, the reaction mixture is poured into ice water to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

-

Step 4: Purification. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of dichloromethane and hexane).

Preparation of Stock Solutions for Biological Assays

Materials:

-

3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes

Procedure:

-

Weigh the desired amount of PP2 in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary.

-

Store the stock solution at -20 °C in small aliquots to avoid repeated freeze-thaw cycles.

Biological Activity and Signaling Pathways

PP2 is a potent and selective inhibitor of the Src family of non-receptor protein tyrosine kinases.[1] It acts as a reversible, ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain.[4]

Kinase Inhibitory Activity

| Kinase | IC₅₀ (nM) | Reference(s) |

| Lck | 4 | [4] |

| Fyn | 5 | [4] |

| Hck | 5 | [1] |

| Src | 100 | [] |

| EGFR | 480 | [1] |

| ZAP-70 | >100,000 | [1] |

| JAK2 | >50,000 | [1] |

Src Signaling Pathway and Inhibition by PP2

The Src family of kinases are key regulators of numerous cellular processes, including proliferation, survival, migration, and angiogenesis.[9] They are often overexpressed or hyperactivated in various cancers.

Src Signaling Pathway:

Caption: Simplified Src signaling pathway and the inhibitory action of PP2.

Mechanism of Inhibition: PP2 exerts its inhibitory effect by binding to the ATP-binding pocket of the Src kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the kinase to phosphorylate its downstream substrates. This leads to the blockade of the entire downstream signaling cascade, ultimately inhibiting cellular responses such as proliferation, survival, and migration.

Conclusion

3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP2) is a valuable research tool for studying the roles of the Src family of kinases in various physiological and pathological processes. Its well-defined chemical structure and potent, selective inhibitory activity make it an important compound in the fields of cancer biology and drug discovery. This guide provides a foundational understanding of its chemical properties, a generalized approach to its synthesis, and an overview of its biological mechanism of action. Further research to obtain detailed experimental data, particularly crystallographic and comprehensive spectral information, would be beneficial for a more complete characterization of this important molecule.

References

Alternative names for 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine, widely known in the scientific community as PP2. This document elucidates its alternative names, summarizes its inhibitory activity against key protein kinases, details experimental protocols for its use, and visualizes its impact on critical cellular signaling pathways. This guide is intended to serve as a valuable resource for professionals engaged in cancer research, immunology, and drug development.

Nomenclature and Identification

The compound 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine is a well-characterized small molecule inhibitor. For clarity and ease of reference within the scientific literature, it is crucial to be familiar with its various synonyms.

Table 1: Alternative Names and Identifiers

| Type | Identifier |

| Systematic Name | 3-(4-Chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo(3,4-d)pyrimidin-4-amine |

| Common Name | PP2 |

| Synonyms | 1-(Tert-Butyl)-3-(4-Chlorophenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine[1], 4-amino-3-(4-chlorophenyl)-1-(t-butyl)-1h-pyrazolo[3,4-d]pyrimidine, AG 1879, AGL 1879 |

| CAS Number | 172889-27-9[1][2] |

| PubChem CID | 4878[3] |

| Molecular Formula | C15H16ClN5[2][3] |

| Molecular Weight | 301.77 g/mol [3] |

Mechanism of Action and Biological Activity

PP2 is a potent and selective, ATP-competitive inhibitor of the Src family of protein tyrosine kinases.[3] This family of non-receptor tyrosine kinases, which includes Src, Lck, Fyn, and Hck, plays a pivotal role in regulating a multitude of cellular processes such as cell growth, proliferation, differentiation, adhesion, and migration. Dysregulation of Src family kinase activity is frequently implicated in the development and progression of cancer.

Quantitative Inhibitory Activity

The inhibitory potency of PP2 has been quantified against various kinases, demonstrating its selectivity for the Src family. The half-maximal inhibitory concentration (IC50) values are summarized below.

Table 2: In Vitro Inhibitory Activity of PP2 against Various Kinases

| Kinase | IC50 (nM) | Notes |

| Lck | 4[4][5][6][7] | Member of the Src family. |

| Fyn | 5[4][5][6][7] | Member of the Src family. |

| Hck | 5[6][7] | Member of the Src family. |

| CSK | 730 | Moderately inhibits C-terminal Src kinase.[1] |

| EGFR | 480 | Epidermal Growth Factor Receptor; ~100-fold less potent than against Lck/Fyn.[4][7] |

| ZAP-70 | > 100,000[6][7] | Inactive. |

| JAK2 | > 50,000[6][7] | Inactive. |

Cellular Activity

PP2 exhibits significant effects in various cell-based assays, inhibiting cellular processes that are dependent on Src family kinase activity.

Table 3: Cellular IC50 Values for PP2

| Cell Line/Process | IC50 (µM) | Description of Assay |

| Human A549 cells | 0.01[4] | Growth inhibition.[4] |

| Human T cells | 0.6 | Inhibition of adhesion kinase and tyrosine phosphorylation.[4] |

| 8701-BC (human breast cancer) | 61.8 | Antiproliferative activity (MTT assay, 72 hr).[5] |

| SAOS-2 (human osteosarcoma) | 8.07 | Cytotoxicity (MTT assay, 48 hr).[5] |

| SH-SY5Y (human neuroblastoma) | 6.1 | Antiproliferative activity (XTT assay, 72 hr).[5] |

Experimental Protocols

The following are detailed methodologies for key experiments frequently conducted to investigate the effects of PP2.

In Vitro Kinase Assay (Immunoprecipitation-based)

This protocol describes a common method to determine the inhibitory effect of PP2 on a specific Src family kinase.

-

Cell Lysis:

-

Culture cells of interest (e.g., LSTRA cells for Lck) to a density of approximately 12.5 x 10^6 cells/mL.

-

Lyse the cells in a suitable lysis buffer (e.g., containing 25 mM HEPES, 3 mM MnCl2, 5 mM MgCl2, and 100 µM sodium orthovanadate).

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

-

Immunoprecipitation:

-

Incubate the clarified lysate with an anti-kinase antibody (e.g., anti-Lck) at a concentration of 10 µg/mL for 2 hours at 4°C.

-

Add Protein A-Sepharose beads (250 µL/mL) and incubate for an additional 30 minutes at 4°C to capture the antibody-kinase complex.

-

Wash the beads twice with lysis buffer and twice with kinase buffer.

-

Resuspend the beads to a 50% (w/v) slurry in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate pre-coated with a kinase substrate (e.g., enolase), add 25 µL of the bead suspension to each well.

-

Add the desired concentration of PP2 or vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding 25 µL of [γ-³²P]ATP solution (200 µCi/mL in kinase buffer).

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

-

Detection:

-

Stop the reaction by washing the wells five times with 1x PBS.

-

Add 100 µL of scintillation fluid to each well.

-

Measure the incorporation of ³²P using a micro-β-counter.

-

Cell Viability/Proliferation Assay (MTT/XTT-based)

This protocol outlines a method to assess the impact of PP2 on cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Compound Treatment:

-

After allowing the cells to adhere (typically 24 hours), treat them with a serial dilution of PP2 (e.g., ranging from 0.01 µM to 100 µM) or vehicle control.

-

Incubate for the desired duration (e.g., 48 or 72 hours).

-

-

MTT/XTT Addition:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well according to the manufacturer's instructions.

-

Incubate for a period that allows for the formation of formazan crystals by viable cells (typically 2-4 hours).

-

-

Data Acquisition:

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or a specialized solution provided with the kit).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Western Blotting for Phospho-Protein Analysis

This protocol is used to detect changes in protein phosphorylation downstream of Src kinase inhibition by PP2.

-

Cell Treatment and Lysis:

-

Treat cells with PP2 at the desired concentration and for the specified time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Src Tyr416) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like β-actin.

-

Signaling Pathway Modulation

PP2, through its inhibition of Src family kinases, can significantly impact several downstream signaling pathways that are critical for cellular function and are often dysregulated in disease.

Src Kinase Signaling Pathway

Src kinases are key nodes in a complex network of signaling pathways. They are often activated by receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, Src kinases phosphorylate a wide array of downstream substrates, leading to the activation of pathways such as the Ras-MAPK and PI3K-Akt pathways, and influencing cell adhesion through proteins like focal adhesion kinase (FAK). PP2 acts by directly inhibiting the catalytic activity of Src, thereby blocking these downstream events.

Downstream Effects on MAPK and NF-κB Signaling

The inhibition of Src by PP2 can lead to the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. The MAPK pathway is crucial for cell proliferation and survival, while the NF-κB pathway is a key regulator of inflammation and immune responses. By blocking Src, PP2 can indirectly inhibit these pathways, contributing to its anti-proliferative and anti-inflammatory effects.

Conclusion